1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine

Purity specification Quality control Procurement benchmark

Procure this exact 1,4-disubstituted piperidine to eliminate uncontrolled variance in SAR campaigns. The N1-acetyl and 4-(3-ethoxypropyl) substitution pattern delivers a LogP of 1.01 and TPSA of 41.57 Ų—physicochemical parameters that deviate measurably from N-ethyl or unsubstituted analogs. With 6 rotatable bonds, it serves as a conformational flexibility probe for ITC/SPR biophysical studies. Certified purity ≥97% is backed by multiple independent vendors, ensuring inter-laboratory reproducibility. Select this derivative for CNS transporter screens where generic substitution would introduce non-equivalent solubility, permeability, and pharmacophore presentation.

Molecular Formula C12H24N2O2
Molecular Weight 228.336
CAS No. 897772-26-8
Cat. No. B2593216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine
CAS897772-26-8
Molecular FormulaC12H24N2O2
Molecular Weight228.336
Structural Identifiers
SMILESCCOCCCNC1CCN(CC1)C(=O)C
InChIInChI=1S/C12H24N2O2/c1-3-16-10-4-7-13-12-5-8-14(9-6-12)11(2)15/h12-13H,3-10H2,1-2H3
InChIKeyBDWRRYWYDLJVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine (CAS 897772-26-8): Structural Identity and Basal Physicochemical Profile for Procurement Specification


1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine (CAS 897772-26-8; IUPAC: 1-[4-(3-ethoxypropylamino)piperidin-1-yl]ethanone) is a dual-functionalized piperidine derivative bearing an N1-acetyl amide and a C4-(3-ethoxypropyl)amino substituent . The compound has molecular formula C₁₂H₂₄N₂O₂ and molecular weight 228.33 g·mol⁻¹ . It belongs to the 4-aminopiperidine chemotype, a scaffold represented in approximately 8% of FDA-approved small-molecule drugs, predominantly targeting neurological indications . Commercially, the compound is supplied as a research-grade intermediate with certified purity specifications from multiple independent vendors .

Why 1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine Cannot Be Replaced by Common Piperidin-4-amine Analogs in SAR and Probe Development Workflows


The 4-aminopiperidine scaffold tolerates diverse N1 and C4 substitution, yet even minor alkyl-chain or N-acyl modifications produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly alter target engagement profiles [1]. 1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine combines three critical features—an N1-acetyl amide (reducing basicity vs. N–H or N–Me analogs), a C4-secondary amine, and a 3-ethoxypropyl chain (introducing both ether oxygen and extended alkyl linker)—that collectively yield a LogP of 1.01 and a topological polar surface area (TPSA) of 41.57 Ų . These values differ measurably from those of the closest commercial analogs (e.g., 1-acetyl-N-ethylpiperidin-4-amine, 1-(3-ethoxypropyl)piperidin-4-amine lacking the acetyl group), meaning that simply interchanging compounds within the class will produce non-equivalent solubility, permeability, and pharmacophore presentation. For structure–activity relationship (SAR) campaigns and chemical probe development where precise physicochemical tuning is the basis of candidate selection, generic substitution without quantitative reconciliation of these parameters introduces uncontrolled experimental variance [1].

Product-Specific Quantitative Evidence Guide for 1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine (CAS 897772-26-8): Comparator-Anchored Differentiation Data


Certified Purity Specifications: Multi-Vendor Consensus Defines ≥95% Minimum Acceptable Purity for Procurement

1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine carries explicit purity specifications from three independent commercial suppliers: ≥97% (ChemScene, Cat. CS-0325971), 97% (Leyan, Cat. 1396641), and ≥95% (CymitQuimica, Ref. 10-F366711) . By contrast, the structurally simpler analog 1-acetyl-N-ethylpiperidin-4-amine (CAS 56025-87-7), sold through Sigma-Aldrich's AldrichCPR collection, is explicitly offered 'AS-IS' with no analytical data collected and no purity warranty . This means that for this specific chemotype, the 3-ethoxypropyl derivative provides a procurement-quality benchmark that the N-ethyl analog does not meet, reducing the risk of undefined impurity profiles confounding biological assay interpretation.

Purity specification Quality control Procurement benchmark

GHS Hazard Classification: Ocular Hazard Severity Differentiates Target Compound from N-Unsubstituted Analog

1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . The closely related analog 1-acetylpiperidin-4-amine (CAS 160357-94-8; lacking the N-ethoxypropyl substituent) carries hazard statement H318 (causes serious eye damage) instead of H319 . H318 denotes irreversible eye damage (Category 1), whereas H319 denotes reversible irritation (Category 2). This represents a one-category difference in ocular hazard severity that has direct operational implications for personal protective equipment (PPE) requirements, spill-containment protocols, and institutional safety review burden during procurement.

Safety profile GHS classification Occupational handling

Computed Lipophilicity (LogP): Ethoxypropyl Chain Confers Measurably Higher LogP Versus N-Ethyl and N-Methoxyethyl Analogs

The computed octanol–water partition coefficient (LogP) for 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine is 1.0135, as reported in the ChemScene computational chemistry datasheet . This value reflects the contribution of the 3-ethoxypropyl chain, which adds both methylene units and an ether oxygen relative to shorter-chain analogs. The N-ethyl analog (1-acetyl-N-ethylpiperidin-4-amine, C₉H₁₈N₂O, MW ~184.3 g·mol⁻¹) and the N-(2-methoxyethyl) analog (C₁₀H₂₀N₂O₂, MW 200.28 g·mol⁻¹) each possess one fewer non-hydrogen atom in the side chain, predicting LogP values approximately 0.3–0.6 units lower based on fragment-based calculation methods . The difference of approximately 0.3–0.5 LogP units corresponds to a roughly 2- to 3-fold difference in lipid-phase partitioning, which can shift passive membrane permeability and non-specific protein binding in cell-based assays.

Lipophilicity LogP Permeability prediction Medicinal chemistry

Hydrogen-Bond Donor Count: Target Compound Possesses One Fewer H-Bond Donor Than the N-Unsubstituted Analog, Favoring Membrane Permeability

1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine has a computed hydrogen-bond donor count of 1 (the C4-secondary amine N–H), a hydrogen-bond acceptor count of 3 (amide carbonyl, ether oxygen, and piperidine nitrogen), and a TPSA of 41.57 Ų . The analog lacking N-substitution at C4, 1-acetylpiperidin-4-amine (CAS 160357-94-8; C₇H₁₄N₂O), has a primary amine at C4, yielding a hydrogen-bond donor count of 2 . Reducing the H-bond donor count from 2 to 1 is, by the Lipinski and Veber drug-likeness frameworks, associated with improved passive membrane permeability. The TPSA of 41.57 Ų also falls below the 60 Ų threshold commonly correlated with favorable oral absorption, whereas 1-acetylpiperidin-4-amine (predicted pKa 9.37, indicative of a more basic, more highly solvated primary amine) is expected to have a slightly larger TPSA (~46–49 Ų) due to the additional N–H group .

Hydrogen bonding TPSA Membrane permeability Drug-likeness

Conformational Flexibility (Rotatable Bond Count): 6 Rotatable Bonds Enable Greater Induced-Fit Binding Potential Relative to Shorter-Chain Analogs

The target compound possesses 6 rotatable bonds, as reported in the ChemScene computational datasheet . This arises from the 3-ethoxypropyl chain (C–C–O–C–C–N linkage contributing 5 rotatable bonds) plus the C4–N bond of the piperidine ring. The N-ethyl analog (1-acetyl-N-ethylpiperidin-4-amine) has approximately 3–4 rotatable bonds (ethyl chain contributes 2 rotatable bonds), while 1-acetylpiperidin-4-amine has only the C4–NH₂ bond plus ring bonds (~2–3 rotatable bonds) . An increase of 2–4 rotatable bonds substantially raises the conformational entropy penalty upon binding. Veber et al. (J. Med. Chem. 2002, 45, 2615–2623) demonstrated that rotatable bond count ≤10 does not impair oral bioavailability, but within that window, higher rotatable bond counts can enable more extensive induced-fit interactions with flexible binding pockets at the cost of entropic binding penalty. This property differentiates the target compound for applications where conformational sampling of a flexible protein binding site is mechanistically important [1].

Conformational flexibility Rotatable bonds Entropy Binding thermodynamics

Class-Level Pharmacological Precedent: Piperidin-4-amine Scaffold Validated as Dual Serotonin/Norepinephrine Reuptake Inhibitor Pharmacophore

The 4-aminopiperidine core has been pharmacologically validated as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor scaffold. Diker et al. (Eli Lilly, 2006) demonstrated that a series of N-alkyl-N-arylmethylpiperidin-4-amines exhibit potent dual 5-HT/NE reuptake inhibition, establishing that appropriate N1 and C4 substitution on this scaffold can engage monoamine transporters with therapeutic potential for depression and anxiety disorders [1]. While the target compound (1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine) has not itself been profiled in this published assay, it shares the identical 4-aminopiperidine core and differs only in the N1-acetyl (vs. N–H or N–alkyl) and C4-alkoxyalkyl (vs. arylmethyl) substituent identity. Patent literature further substantiates that N,N-disubstituted 4-aminopiperidines are inhibitors of serotonin and/or norepinephrine and/or dopamine uptake (US Patent class C07D 211/58) [2]. This class-level evidence provides mechanistic plausibility for engagement of monoamine transporters, making the compound a rational inclusion in focused screening libraries targeting CNS aminergic signaling.

Monoamine reuptake CNS pharmacology Scaffold validation Eli Lilly

Recommended Research and Procurement Application Scenarios for 1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine Based on Verified Differentiation Evidence


Focused CNS Aminergic Screening Library Expansion Leveraging Validated 4-Aminopiperidine Scaffold Precedent

The target compound is suitable for inclusion in medium-throughput screening decks targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The scaffold is validated by published dual 5-HT/NE reuptake inhibitor data from the Eli Lilly piperidin-4-amine series , while the compound's distinct 3-ethoxypropyl and N1-acetyl substitution pattern offers differentiated physicochemical properties (LogP 1.01, TPSA 41.57 Ų, 6 rotatable bonds) that may yield transporter-subtype selectivity distinct from the published arylmethyl analogs. Procurement with certified purity ≥95–97% from multiple vendors [1] supports reliable inter-laboratory replicate studies.

Physicochemical Property-Driven Lead Optimization Starting Point for Permeability-Sensitive Targets

The compound's computed LogP of 1.0135, single H-bond donor, and TPSA of 41.57 Ų place it within favorable drug-likeness space for oral absorption and CNS penetration. For programs where the primary amine analog (1-acetylpiperidin-4-amine, H318 ocular hazard) presents an unacceptable safety profile or where the N-ethyl analog lacks sufficient lipophilicity, the 3-ethoxypropyl derivative provides a quantitatively characterized intermediate that balances permeability with manageable hazard classification (H319, reversible irritation).

Conformational Flexibility Probe for Induced-Fit Binding Mechanism Studies

With 6 rotatable bonds , the compound offers substantially greater conformational sampling capacity than the N-ethyl (3–4 rotatable bonds) or unsubstituted (2–3 rotatable bonds) analogs. This feature is mechanistically valuable for targets where ligand conformational entropy contributes to binding free energy, such as kinases with flexible activation loops or GPCRs with extended extracellular vestibules . The compound can serve as a conformational flexibility probe in comparative biophysical studies (e.g., ITC, SPR) alongside the more rigid analogs.

Analytical Reference Standard for Method Development in Piperidine-Derivative Quality Control

The compound benefits from multi-vendor commercial availability with defined purity specifications (≥95% CymitQuimica, 97% Leyan, ≥97% ChemScene) [1], making it a practical reference material for HPLC/LC-MS method development targeting the 1,4-disubstituted piperidine chemotype. The availability of InChI Key (BDWRRYWYDLJVHD-UHFFFAOYSA-N), SMILES (CCOCCCNC1CCN(C(C)=O)CC1), and MDL number (MFCD12027194) supports unambiguous database registration and cross-referencing in compound management workflows.

Quote Request

Request a Quote for 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.